molecular formula C15H13F2N5O2S B2566069 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide CAS No. 2380177-67-1

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide

Cat. No. B2566069
CAS RN: 2380177-67-1
M. Wt: 365.36
InChI Key: SVBJAQDMWVKXGF-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are proteins that regulate immune responses. CP-690,550 has been the focus of scientific research due to its potential therapeutic applications in the treatment of autoimmune diseases.

Mechanism of Action

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide inhibits the activity of JAK3, which is involved in the signaling pathways of cytokines. By inhibiting JAK3, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide reduces the production of cytokines and thus reduces inflammation.
Biochemical and Physiological Effects:
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide has been shown to reduce inflammation, improve joint function, and decrease the severity of symptoms of autoimmune diseases. N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide has also been shown to reduce the number of immune cells in the blood and lymph nodes.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide in lab experiments include its specificity for JAK3 and its ability to reduce inflammation. However, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide also has limitations in lab experiments. For example, it may have off-target effects on other kinases, and its effects on immune cells may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide. One direction is to investigate its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore the use of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to better understand the long-term effects of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide and its potential side effects.

Synthesis Methods

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide involves the reaction of 3-cyanopyrazin-2-ylamine with 3-chloro-N-methyl-4-nitrobenzenesulfonamide, followed by reduction with sodium borohydride and subsequent reaction with 1-bromo-3,5-difluorobenzene.

Scientific Research Applications

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases.

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2S/c1-21(25(23,24)13-5-10(16)4-11(17)6-13)12-8-22(9-12)15-14(7-18)19-2-3-20-15/h2-6,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBJAQDMWVKXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzene-1-sulfonamide

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